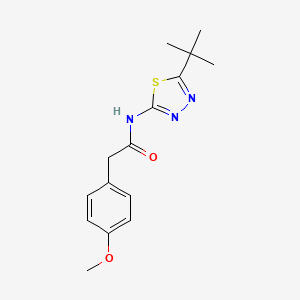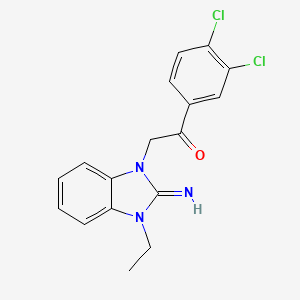![molecular formula C27H18N2O6 B11675720 2-[4-(4-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B11675720.png)
2-[4-(4-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes phenyl and nitrophenoxy groups attached to an isoindole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.
Introduction of Phenyl Groups: The phenyl groups can be introduced through a Friedel-Crafts acylation reaction using phenyl acetyl chloride and an aluminum chloride catalyst.
Attachment of Methylphenoxy and Nitrophenoxy Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can be performed to replace the phenoxy groups with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted isoindole derivatives.
Aplicaciones Científicas De Investigación
2-[4-(4-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole
Propiedades
Fórmula molecular |
C27H18N2O6 |
|---|---|
Peso molecular |
466.4 g/mol |
Nombre IUPAC |
2-[4-(4-methylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C27H18N2O6/c1-17-5-9-20(10-6-17)34-21-11-7-18(8-12-21)28-26(30)24-14-13-23(16-25(24)27(28)31)35-22-4-2-3-19(15-22)29(32)33/h2-16H,1H3 |
Clave InChI |
HGDNKOPFUYBWPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,5-bis(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11675657.png)
![(3Z)-3-[(2-bromophenyl)imino]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11675665.png)


![(5E)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11675680.png)

![5-(4-chlorophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11675696.png)
![(5Z)-5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11675709.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11675711.png)
![(5E)-5-[(3,5-Dichloro-2-hydroxyphenyl)methylidene]-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11675713.png)

![ethyl 1-butyl-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11675718.png)
![2-fluoro-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11675725.png)
![N-[(E)-1-(3-bromophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B11675733.png)
